molecular formula C15H20O4 B2532436 3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid CAS No. 565181-83-1

3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid

Cat. No. B2532436
CAS RN: 565181-83-1
M. Wt: 264.321
InChI Key: LNNVBZDXUPCOED-VQHVLOKHSA-N
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Description

“3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid” is an organic compound with the molecular formula C15H20O4 . It has a molecular weight of 264.32 . The IUPAC name for this compound is (2E)-3-(4-butoxy-3-ethoxyphenyl)-2-propenoic acid .


Molecular Structure Analysis

The InChI code for “3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid” is 1S/C15H20O4/c1-3-5-10-19-13-8-6-12(7-9-15(16)17)11-14(13)18-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,17)/b9-7+ . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Chemical Synthesis and Characterization

3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid is a compound of interest in the realm of chemical synthesis and characterization. One of the focal areas of research has been on the degradation mechanisms of lignin and related compounds, where similar structures are analyzed. For instance, studies have investigated the acidolysis mechanisms of lignin model compounds, revealing the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the degradation process. Such insights are crucial for understanding the chemical behavior of related compounds, including 3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid, in various industrial and environmental contexts (Yokoyama, 2015).

Antioxidant and Anti-inflammatory Properties

Compounds structurally related to 3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid, such as hydroxycinnamic acids and their derivatives, have been extensively studied for their antioxidant and anti-inflammatory properties. For instance, syringic acid, a phenolic compound, exhibits a wide range of therapeutic applications in preventing diabetes, cardiovascular diseases, and cancer, as well as possessing antioxidant, antimicrobial, and anti-inflammatory activities. The presence of methoxy groups on the aromatic ring significantly contributes to its strong antioxidant activity, suggesting potential health benefits for humans (Srinivasulu et al., 2018).

Environmental Fate and Biodegradation

Research has also focused on the environmental fate and biodegradation of phenolic compounds and their derivatives, including those structurally related to 3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid. Studies on the sorption of phenoxy herbicides to soil and organic matter have provided insights into the environmental behavior of these compounds. Understanding the sorption mechanisms is essential for assessing the environmental impact and designing strategies for the remediation of contaminated sites (Werner et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-5-10-19-13-8-6-12(7-9-15(16)17)11-14(13)18-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,17)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNVBZDXUPCOED-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid

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